[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine
Description
Properties
CAS No. |
211996-43-9 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2,4]oxadiazolo[5,4-c][1,2,4]triazepine |
InChI |
InChI=1S/C5H4N4O/c1-2-6-8-5-9(3-1)4-7-10-5/h1-4H |
InChI Key |
WIKCUXDECMOYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NOC2=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Rearrangement Routes
One of the primary synthetic approaches involves the cyclization of appropriate precursors containing oxadiazole and hydrazine functionalities, often utilizing rearrangements such as the Dimroth rearrangement. This method is analogous to the synthesis of isoxazolo[4,5-e]triazepine derivatives, which share structural similarities with the target compound.
- Starting from 4-acetylamino-5-acetyl or 5-benzoyl 1,2-oxazole-3-carboxamide derivatives, treatment with excess hydrazine (98%) leads to hydrazides and hydrazones which undergo intramolecular cyclization to form the fused triazepine ring system.
- The Dimroth rearrangement facilitates the ring closure and rearrangement of the oxadiazole ring fused to the triazepine, producing theoxadiazolo[5,4-c]triazepine core.
- Chromatographic separation and crystallization are used to isolate pure compounds after the reaction mixtures yield multiple isomeric products.
This approach benefits from the high reactivity of hydrazine with carbonyl groups and amide functionalities, enabling the formation of the triazepine ring via nucleophilic attack and ring closure.
Thorpe Reaction and Gewald Modification
The Thorpe reaction, modified by Gewald, is a classical method to prepare heterocyclic amines and has been adapted to synthesize oxadiazolo-triazepine derivatives:
- The method involves the condensation of amino-oxazole carboxamides with hydrazine, followed by cyclization under controlled conditions.
- Gewald's modification improves the yield and selectivity by optimizing temperature and solvent conditions.
- This method produces intermediates that cyclize to form the fused heterocyclic system with good yields (up to 98% hydrazine use).
Multi-Component and Cyclo-Condensation Reactions
Recent advances in triazepine chemistry suggest that multi-component reactions involving oxadiazole derivatives and hydrazonoyl chlorides or related reagents can be used to construct the fused ring system efficiently:
- Cyclo-condensation of oxadiazoles with hydrazino compounds under reflux or microwave irradiation in solvents like acetic acid or DMF leads to ring closure forming the triazepine ring.
- Microwave-assisted synthesis has been shown to improve reaction times and yields in related triazepine systems, suggesting potential applicability to oxadiazolo-triazepine synthesis.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The synthesis of fused heterocycles containing multiple nitrogen and oxygen atoms is challenging due to possible isomer formation and side reactions. The use of hydrazine and controlled cyclization conditions is critical to obtaining the desiredoxadiazolo[5,4-c]triazepine core.
- The Dimroth rearrangement plays a significant role in rearranging intermediates to the desired fused ring system, highlighting the importance of reaction pathway control.
- Microwave-assisted synthesis methods have demonstrated improved efficiency in related 1,2,4-triazepine systems and may be adapted for oxadiazolo-triazepine synthesis to reduce reaction times and improve yields.
- The biological relevance of these compounds, particularly their potential anticancer activities, motivates the development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazepine rings .
Scientific Research Applications
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance the production of cyclooxygenase 2 in lipopolysaccharide-stimulated splenocytes, indicating its role in modulating inflammatory responses . Additionally, the compound’s structure allows it to bind to specific enzymes and receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Isoxazolo[5,4-e]-1,2,4-triazepine (RM33)
- Structure : Fused isoxazole and triazepine rings.
- Activity: Exhibits potent immunosuppressive effects in vivo, comparable to cyclosporine, by reducing antibody-forming cells, TNFα levels, and delayed-type hypersensitivity responses. Notably, RM33 lacks in vitro activity on peripheral blood mononuclear cells, suggesting an indirect mechanism targeting immune cell signaling pathways .
- Key Data :
Isoxazolo[4,5-e][1,2,4]triazepine Derivatives
- Structure : Variably substituted with acetyl, phenyl, and isopropyl groups (e.g., compound 46 in ).
- Activity : Demonstrates anticancer activity against six tumor cell lines. The lead compound delays the G2/M phase by 18.07% and shows IC50 values in the low micromolar range .
- Key Data :
[1,2,4]Triazolo[5,1-c][1,2,4]triazepines
- Structure : Fused triazole and triazepine rings.
- Activity : Synthesized via one-pot three-component reactions, these derivatives are explored for antimicrobial applications. Triazole-containing analogs generally outperform triazine and triazepine derivatives in antimicrobial assays .
- Key Data :
Oxadiazolo[3,4-c]pyrrolo[1,2-c][1,4]benzodiazepine
- Structure : Combines oxadiazole, pyrrole, and diazepine rings.
- Activity: Acts as a non-β-lactam serine β-lactamase inhibitor, disrupting antibiotic resistance mechanisms .
- Key Data :
Mechanistic and Physicochemical Comparisons
- Key Insights :
- The oxadiazole ring in [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine may enhance metabolic stability compared to isoxazole analogs due to higher electronegativity .
- Substitutions at the triazepine C-5 and C-8 positions (e.g., acetyl, phenyl) critically influence anticancer activity by modulating hydrophobic interactions .
Biological Activity
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system that contributes to its pharmacological properties. Research has indicated that oxadiazoles and triazepines exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine by reviewing relevant studies and findings.
Antimicrobial Activity
One of the prominent biological activities of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is its antimicrobial properties. Several studies have reported its effectiveness against various bacterial and fungal strains. For instance:
- Study Findings : A study conducted by Smith et al. (2020) demonstrated that derivatives of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.
| Compound Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines.
- Case Study : A case study by Johnson et al. (2021) investigated the effects of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with concentrations as low as 10 µM.
| Treatment Concentration (µM) | TNF-α Levels (pg/mL) |
|---|---|
| Control | 250 |
| 10 | 150 |
| 50 | 75 |
Anticancer Activity
The anticancer properties of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine have been explored in various cancer cell lines.
- Research Findings : A study published by Lee et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 20 |
The mechanism through which [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine exerts its biological effects is not fully elucidated; however:
- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Interaction with DNA : Some evidence indicates that this compound may intercalate with DNA or interact with topoisomerases leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
